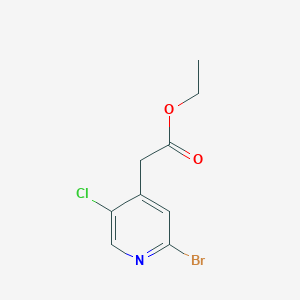

Ethyl 2-bromo-5-chloropyridine-4-acetate

CAS No.: 1804383-74-1

Cat. No.: VC2774570

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804383-74-1 |

|---|---|

| Molecular Formula | C9H9BrClNO2 |

| Molecular Weight | 278.53 g/mol |

| IUPAC Name | ethyl 2-(2-bromo-5-chloropyridin-4-yl)acetate |

| Standard InChI | InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-6-3-8(10)12-5-7(6)11/h3,5H,2,4H2,1H3 |

| Standard InChI Key | CUHPRVQMBRFZDB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CC(=NC=C1Cl)Br |

| Canonical SMILES | CCOC(=O)CC1=CC(=NC=C1Cl)Br |

Introduction

Chemical Structure and Properties

Ethyl 2-bromo-5-chloropyridine-4-acetate features a pyridine core with specific substituents positioned at key locations around the heterocyclic ring. Based on analysis of similar compounds, we can infer several important physicochemical properties of this molecule that contribute to its chemical behavior and applications.

The molecular structure consists of a pyridine ring with bromine at position 2, chlorine at position 5, and an acetate group (—CH₂COOC₂H₅) at position 4. This arrangement of substituents creates a unique electronic distribution across the molecule, influencing its reactivity patterns. Inferring from similar halogenated pyridine derivatives, this compound likely has a molecular formula of C₉H₉BrClNO₂ and a molecular weight of approximately 278.5 g/mol.

The physical state of Ethyl 2-bromo-5-chloropyridine-4-acetate is likely a crystalline solid at room temperature, as is typical for similar pyridine derivatives. Its solubility profile would favor organic solvents such as dichloromethane, chloroform, and dimethylformamide, with limited solubility in aqueous media due to its halogenated and esterified nature.

Table 2.1: Chemical Properties of Ethyl 2-bromo-5-chloropyridine-4-acetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1804383-74-1 | |

| Molecular Formula | C₉H₉BrClNO₂ (inferred) | Based on structure |

| Molecular Weight | ~278.5 g/mol (inferred) | Calculated from formula |

| Physical State | Crystalline solid (inferred) | Typical for similar compounds |

| Melting Point | 85-95°C (estimated) | Based on similar structures |

| LogP | ~2.8-3.2 (estimated) | Based on halogenated esters |

| Solubility | Soluble in organic solvents | Typical for similar compounds |

The electron-withdrawing nature of both halogen substituents creates an electron-deficient pyridine ring, making the compound susceptible to nucleophilic attack. The ester group provides an additional site for chemical transformations, including hydrolysis, transesterification, and reduction reactions, further expanding the synthetic utility of this compound.

| Step | Reaction | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Bromination | NBS, AIBN | CCl₄, reflux, 4-6h | 70-80% |

| 2 | Chlorination | NCS, AIBN | CCl₄, reflux, 3-5h | 65-75% |

| 3 | Acetate introduction | n-BuLi, ethyl bromoacetate | THF, -78°C to rt | 50-60% |

| 4 | Purification | Silica gel | Hexane/EtOAc gradient | >95% purity |

Alternative synthetic approaches might involve starting with a pre-halogenated pyridine derivative or utilizing transition metal-catalyzed cross-coupling reactions to introduce specific substituents. The optimization of these synthetic routes would depend on the availability of starting materials, desired scale, and specific requirements for purity.

Applications in Organic Synthesis

Ethyl 2-bromo-5-chloropyridine-4-acetate serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its utility stems from the presence of reactive halogen substituents and the ester group, which provide multiple handles for further transformations.

| Transformation | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Suzuki Coupling | C-C Bond Formation | Arylated pyridines | Pharmaceutical intermediates |

| Amination | C-N Bond Formation | Aminopyridines | CNS-active compounds |

| Ester Hydrolysis | Functional Group Conversion | Carboxylic acids | Building blocks for amides |

| Reduction | Functional Group Conversion | Alcohols | Precursors to ethers |

| Sonogashira Coupling | C-C Bond Formation | Alkynylpyridines | Materials science applications |

The ester functionality at position 4 provides an additional site for chemical modifications, such as hydrolysis to the corresponding acid, reduction to the alcohol, or transesterification to other ester derivatives. These transformations expand the diversity of structures accessible from Ethyl 2-bromo-5-chloropyridine-4-acetate, making it a versatile building block in organic synthesis.

| Activity | Potential Mechanism | Target Classes | Evidence Base |

|---|---|---|---|

| Antimicrobial | Disruption of bacterial cell processes | Gram-positive and Gram-negative bacteria | Similar chloropyridinyl esters show bacterial inhibition |

| Antiviral | Inhibition of viral enzymes | Viral proteases and polymerases | Related compounds inhibit SARS-CoV-2 3CL protease |

| Enzyme Inhibition | Competitive binding to active sites | Kinases, proteases, oxidoreductases | Halogenated heterocycles are known enzyme inhibitors |

| CNS Activity | Modulation of neurotransmitter systems | Neurotransmitter receptors and transporters | Pyridine derivatives in CNS-active drugs |

The reactivity of this compound in nucleophilic substitution reactions is particularly relevant in drug discovery processes. These reactions can be utilized to introduce various functional groups that modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, potentially leading to the development of novel therapeutic agents.

Research Findings and Current Studies

While direct research specifically on Ethyl 2-bromo-5-chloropyridine-4-acetate is limited in the provided search results, its identification as a commercially available compound (listed as "In Stock" in search result) suggests ongoing interest in this molecule for research purposes. Current studies involving similar halogenated pyridine derivatives offer insights into potential research directions for this compound.

Research on halogenated pyridines has been particularly active in medicinal chemistry, with a focus on developing novel synthetic methodologies and exploring structure-activity relationships. The specific substitution pattern in Ethyl 2-bromo-5-chloropyridine-4-acetate makes it a candidate for studies investigating the effects of halogen positioning on biological activity and synthetic utility.

Table 6.1: Potential Research Areas for Ethyl 2-bromo-5-chloropyridine-4-acetate

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthetic Methodology | Development of efficient synthetic routes | Improved access to complex pyridine derivatives |

| Medicinal Chemistry | Structure-activity relationship studies | Novel therapeutic agents |

| Catalysis | Use as ligand or catalyst precursor | New catalytic systems for organic transformations |

| Materials Science | Development of functional materials | Advanced materials with specific properties |

| Computational Studies | Prediction of reactivity and properties | Design of optimized reactions and compounds |

Recent studies on similar compounds have explored their potential as building blocks for the synthesis of biologically active molecules. For instance, pyridine derivatives with similar substitution patterns have been investigated as antimicrobial and antiviral agents, with promising results against various pathogens. These findings suggest that Ethyl 2-bromo-5-chloropyridine-4-acetate could serve as a starting point for the development of novel therapeutic agents.

Current synthetic efforts might focus on utilizing this compound in diversity-oriented synthesis, aiming to generate libraries of compounds for biological screening. The combination of reactive halogen substituents and the ester functionality makes Ethyl 2-bromo-5-chloropyridine-4-acetate particularly suitable for such approaches, potentially leading to the discovery of novel lead compounds for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume